

# pharmacokinetic profile of Nestoron in animal models

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An In-depth Technical Guide on the Pharmacokinetic Profile of **Nestoron**e in Animal Models

#### Introduction

**Nestoron**e®, also known as segesterone acetate (16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione), is a potent synthetic progestin derived from 19-norprogesterone.[1][2] It is characterized by its high affinity and selectivity for the progesterone receptor (PR), with strong progestational and antiovulatory activity.[1][2] Notably, **Nestoron**e exhibits negligible binding to androgen, estrogen, or glucocorticoid receptors, conferring a favorable safety profile free of androgenic or estrogenic side effects.[1][3]

A key feature of **Nestoron**e is its high potency when administered parenterally (e.g., subcutaneously, transdermally) and its inactivity when given orally due to extensive first-pass metabolism.[1][3][4] This characteristic makes it an ideal candidate for non-oral, long-acting contraceptive formulations and hormone replacement therapy.[2][3] This guide provides a comprehensive technical overview of the pharmacokinetic profile of **Nestoron**e in various animal models, summarizing key data, detailing experimental methodologies, and illustrating relevant biological and experimental pathways.

### **Pharmacokinetic Profile**

The pharmacokinetics of **Nestoron**e—its absorption, distribution, metabolism, and excretion (ADME)—have been characterized in several animal species, primarily rats, mice, and



monkeys. These studies are crucial for understanding the disposition of the drug and for predicting its behavior in humans.

# **Absorption**

**Nestoron**e is well-absorbed following parenteral administration. Studies in rats after a single subcutaneous injection of tritium-labeled **Nestoron**e showed that peak concentrations in blood and plasma were reached within 2 hours.[5][6] In cynomolgus monkeys, subcutaneous implants resulted in stable, sustained serum concentrations.[4][7] Conversely, oral administration is ineffective across all animal models tested, a result of rapid and extensive metabolism in the gastrointestinal tract and liver.[4][8]

#### **Distribution**

Following absorption, **Nestoron**e is widely distributed throughout the body. In rats, radioactivity from labeled **Nestoron**e was detected in most tissues as early as 30 minutes post-dose, reaching maximum concentrations by 2 hours.[5][6] Studies in lactating cynomolgus monkeys demonstrated that **Nestoron**e distributes into milk, with milk concentrations being approximately 1.7 times higher than serum concentrations.[4][7] Despite its presence in maternal milk, the drug was not detectable in the serum of nursing infants, suggesting rapid metabolism by the infant.[4][7]

### **Metabolism**

The metabolism of **Nestoron**e is extensive and a key determinant of its pharmacokinetic profile. In rats, in vivo metabolism resulted in at least 19 metabolites.[5] Two of these have been identified as  $17\alpha$ -deacetyl-**Nestoron**e (M9) and 4,5-dihydro- $17\alpha$ -deacetyl-**Nestoron**e (M19).[5] In plasma, the unchanged parent drug and metabolite M19 were the major circulating radioactive components.[5]

Studies in female mice have focused on metabolism within the brain and plasma.[8][9] In these models, **Nestoron**e is converted to reduced metabolites, including  $5\alpha$ -dihydro-**Nestoron**e ( $5\alpha$ -DHNES) and  $3\alpha$ ,  $5\alpha$ -tetrahydro-**Nestoron**e ( $3\alpha$ ,  $5\alpha$ -THNES).[8][9] These metabolites have been shown to be significantly less potent in activating the progesterone receptor compared to the parent **Nestoron**e molecule.[8]

## **Excretion**



The primary route of elimination for **Nestoron**e and its metabolites is through the feces. In a study with female rats, approximately 81.4% of the administered radioactive dose was excreted in the feces, while only 7.6% was found in the urine.[5] The high proportion of the drug and its metabolites in the feces strongly suggests that biliary excretion is the main elimination pathway. [5]

#### **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the key quantitative pharmacokinetic data for **Nestoron**e from studies in various animal models.

Table 1: Single-Dose Pharmacokinetic Parameters of [³H]**Nestoron**e in Female Sprague-Dawley Rats Following Subcutaneous Administration (400 μCi/kg)[5][6]

Parameter	Blood	Plasma
Cmax (ng equiv./g)	58.1	95.5
Tmax (h)	2	2
t½ (h)	15.6	15.6

Cmax: Maximum concentration; Tmax: Time to maximum concentration; t½: Terminal elimination half-life.

Table 2: **Nestoron**e Concentrations in Lactating Cynomolgus Monkeys with Subcutaneous Implants ( $\sim$ 40  $\mu$  g/day )[4]

Matrix	Mean Concentration (pmol/L ± SD)	
Maternal Serum	337 ± 90	
Maternal Milk	586 ± 301	
Infant Serum	Not Detectable (<13)	

SD: Standard Deviation.



Table 3: **Nestoron**e and Metabolite Concentrations in Female Mice 30 Minutes After Subcutaneous Administration[8]

Compound	Plasma (ng/mL ± SEM)	Brain (ng/g ± SEM)
Dose: 10 μ g/animal		
Nestorone (NES)	39.1 ± 5.0	24.4 ± 2.5
5α-DHNES	0.2 ± 0.0	2.1 ± 0.2
Dose: 200 μ g/animal		
Nestorone (NES)	196.0 ± 19.0	110.0 ± 11.0
5α-DHNES	1.1 ± 0.1	13.0 ± 1.0

SEM: Standard Error of the Mean;  $5\alpha$ -DHNES:  $5\alpha$ -dihydro-**Nestoron**e.

# **Experimental Protocols**

Detailed methodologies are critical for the interpretation and replication of pharmacokinetic studies. The protocols for the key cited animal studies are provided below.

# Pharmacokinetics in Rats (Subcutaneous)[5]

- Animal Model: Adult female Sprague-Dawley rats.
- Drug Formulation and Administration: Tritium-labeled Nestorone ([3H]Nestorone) was administered as a single subcutaneous (S.C.) injection at a dose of 400 μCi/kg body weight.
- Sample Collection: Blood, plasma, and various tissues were collected at defined time points post-dose (0.5, 2, and subsequent intervals up to 96 hours). Urine and feces were collected to monitor excretion.
- Analytical Method: Total radioactivity in all biological samples was quantified using a liquid scintillation counter. For metabolite profiling, plasma, urine, and feces samples were analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).



# Metabolism in Mice (Subcutaneous)[8]

- Animal Model: Adult female mice.
- Drug Formulation and Administration: **Nestoron**e was administered subcutaneously at two different doses: a low dose of 10  $\mu$  g/animal and a high dose of 200  $\mu$  g/animal.
- Sample Collection: Blood samples were collected and centrifuged to obtain plasma. Brains were dissected on ice. Samples were collected at various time points post-administration and stored at -20°C.
- Analytical Method: Nestorone and its reduced metabolites (5α-DHNES; 20α-DHNES; 3α, 5α-THNES; and 3β, 5α-THNES) were quantified using Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS). Samples underwent solid-phase extraction and HPLC purification prior to analysis.

# Pharmacokinetics in Monkeys (Subcutaneous Implant) [4][7]

- Animal Model: Five lactating cynomolgus monkeys and their nursing infants.
- Drug Formulation and Administration: **Nestoron**e implants, designed to release approximately 40  $\mu$  g/day in vitro, were placed subcutaneously in the mothers for a duration of 4 weeks.
- Sample Collection: Blood samples were collected daily from the mothers. Milk from the mothers and blood from the infants were collected at 3-day intervals. Sampling began 2 weeks prior to implant insertion and continued for 2 weeks after removal.
- Analytical Method: **Nestoron**e concentrations in maternal serum and milk, as well as infant serum, were measured using a specific radioimmunoassay (RIA).

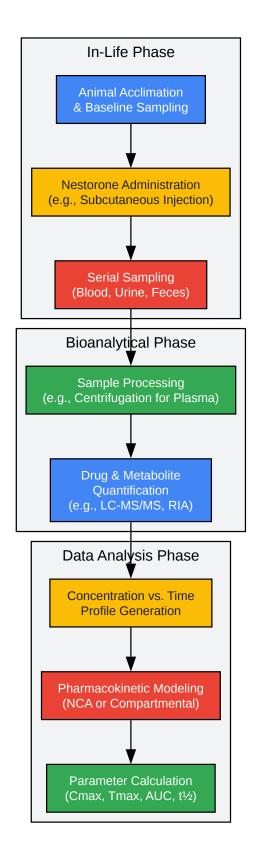
# **Visualizations: Pathways and Workflows**

Diagrams are provided to visually represent key biological and experimental processes related to **Nestoron**e pharmacokinetics.

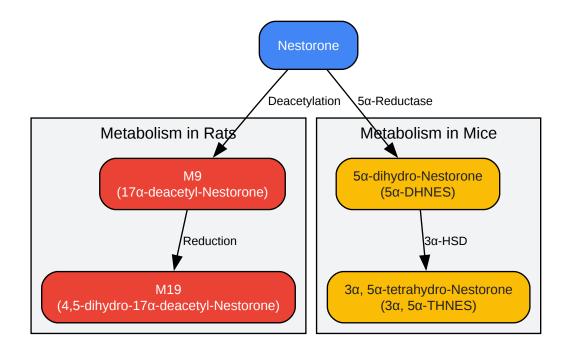












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